Propargyl-PEG2-beta-D-glucose: A Technical Guide for Researchers and Drug Development Professionals
Propargyl-PEG2-beta-D-glucose: A Technical Guide for Researchers and Drug Development Professionals
Introduction
Propargyl-PEG2-beta-D-glucose is a heterobifunctional molecule of significant interest in the fields of chemical biology and drug discovery. It incorporates three key chemical motifs: a terminal propargyl group, a short polyethylene (B3416737) glycol (PEG) linker, and a beta-D-glucose moiety. This unique combination of features makes it a valuable tool for a range of applications, most notably in the construction of Proteolysis Targeting Chimeras (PROTACs) and for bioconjugation via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."
This technical guide provides an in-depth overview of the properties, applications, and experimental considerations for utilizing Propargyl-PEG2-beta-D-glucose in research and development.
Physicochemical Properties and Structure
Propargyl-PEG2-beta-D-glucose is a white to off-white solid at room temperature. Its chemical structure combines the hydrophilicity of the glucose and PEG components with the reactive functionality of the terminal alkyne.
| Property | Value | Source(s) |
| Molecular Formula | C13H22O8 | [1] |
| Molecular Weight | 306.31 g/mol | [1] |
| CAS Number | 2353409-73-9 | [1] |
| Appearance | White to off-white solid | [1] |
| Solubility | Soluble in DMSO (≥100 mg/mL), water | [1] |
| Storage (Powder) | -20°C for up to 3 years | [1] |
| Storage (in Solvent) | -80°C for up to 6 months | [1] |
Core Applications
The utility of Propargyl-PEG2-beta-D-glucose stems from its bifunctional nature, allowing for the linkage of different molecular entities.
PROTAC Linker
Propargyl-PEG2-beta-D-glucose is primarily employed as a linker in the synthesis of PROTACs.[1][2][3] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[4] The linker component of a PROTAC is crucial as it dictates the distance and relative orientation between the target protein-binding ligand and the E3 ligase-binding ligand, which in turn affects the efficiency of ternary complex formation and target degradation. The PEG component of the linker can enhance solubility and cell permeability of the resulting PROTAC molecule.
Click Chemistry Reagent
The terminal propargyl group of Propargyl-PEG2-beta-D-glucose allows it to readily participate in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions.[3] This highly efficient and specific "click" reaction forms a stable triazole linkage with azide-modified molecules, such as proteins, nucleic acids, or small molecules.[5] The glucose moiety can improve the aqueous solubility of molecules it is conjugated to.
Experimental Protocols
General Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes a general procedure for conjugating Propargyl-PEG2-beta-D-glucose to an azide-containing molecule.
Materials:
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Propargyl-PEG2-beta-D-glucose
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Azide-functionalized molecule of interest
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Copper(II) sulfate (B86663) (CuSO4)
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Sodium ascorbate (B8700270)
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Tris(benzyltriazolylmethyl)amine (TBTA) or other copper-chelating ligand (optional, but recommended to protect biomolecules)
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Solvent (e.g., DMSO, water, or a mixture)
Procedure:
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Dissolve Propargyl-PEG2-beta-D-glucose and the azide-functionalized molecule in the chosen solvent.
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In a separate vial, prepare a fresh stock solution of sodium ascorbate in water.
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In another vial, prepare a stock solution of CuSO4 in water. If using a ligand like TBTA, pre-mix the CuSO4 and ligand solutions.
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Add the sodium ascorbate solution to the reaction mixture containing the alkyne and azide.
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Initiate the reaction by adding the CuSO4 solution (or CuSO4/ligand mixture).
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Allow the reaction to proceed at room temperature for 1-4 hours. The reaction progress can be monitored by an appropriate analytical technique (e.g., LC-MS or TLC).
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Upon completion, the product can be purified by standard methods such as chromatography.
General Workflow for PROTAC Synthesis via Click Chemistry
This workflow outlines the steps to synthesize a PROTAC using Propargyl-PEG2-beta-D-glucose as a linker, connecting an azide-modified target protein ligand to an E3 ligase ligand.
Caption: A generalized workflow for the synthesis of a PROTAC molecule.
Signaling Pathways and Mechanisms of Action
PROTAC-Mediated Protein Degradation
A PROTAC synthesized using Propargyl-PEG2-beta-D-glucose will function by hijacking the ubiquitin-proteasome system. The PROTAC simultaneously binds to the target protein and an E3 ubiquitin ligase, forming a ternary complex. This proximity induces the E3 ligase to polyubiquitinate the target protein, marking it for degradation by the 26S proteasome. The PROTAC is then released and can catalytically induce the degradation of multiple target protein molecules.
Caption: The mechanism of action for a PROTAC-induced protein degradation.
Data Presentation
The efficacy of a PROTAC is typically evaluated by its ability to induce the degradation of the target protein. Key quantitative parameters include:
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DC50: The concentration of the PROTAC that results in 50% degradation of the target protein.
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Dmax: The maximum percentage of target protein degradation achieved at a given concentration and time point.
These values are typically determined by quantitative Western blotting or other protein quantification methods.
| Parameter | Description | Typical Measurement Method(s) |
| DC50 | Potency of the PROTAC in inducing degradation | Quantitative Western Blot, ELISA |
| Dmax | Efficacy of the PROTAC in inducing degradation | Quantitative Western Blot, ELISA |
| Yield | Efficiency of the chemical synthesis steps | Gravimetric analysis, NMR with internal standard |
| Purity | Purity of the synthesized PROTAC | HPLC, LC-MS |
Conclusion
Propargyl-PEG2-beta-D-glucose is a versatile and valuable chemical tool for researchers, scientists, and drug development professionals. Its well-defined structure and dual functionality make it an ideal component for the construction of PROTACs and for bioconjugation via click chemistry. The protocols and conceptual frameworks provided in this guide offer a starting point for the effective utilization of this reagent in a variety of research applications, ultimately contributing to the advancement of targeted protein degradation and other areas of chemical biology.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. info.edifydigitalmedia.com [info.edifydigitalmedia.com]
- 3. Solid-phase synthesis for thalidomide-based proteolysis-targeting chimeras (PROTAC) - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
